![molecular formula C11H10F3NO2 B2487807 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1517344-87-4](/img/structure/B2487807.png)
2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group is widely prevalent in pharmaceutical and agrochemical compounds .
Synthesis Analysis
Recently, the radical trifluoromethylation by photoredox catalysis has emerged . This process involves the generation of the trifluoromethyl radical based on photoredox processes .Molecular Structure Analysis
The trifluoromethyl group is considered to be a useful structural motif in many biologically active molecules . Its structure and redox potentials are dependent on the structure of the molecule it is part of .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in the trifluoromethylation of carbon-centered radical intermediates . This reaction can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .Physical And Chemical Properties Analysis
Fluorine compounds, including those with the trifluoromethyl group, are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . These properties make them abundant in more than 20% of pharmaceutical and agrochemical products .Scientific Research Applications
- Researchers explore synthetic methodologies, catalysts, and reaction conditions for efficient and selective trifluoromethylation .
- Researchers investigate its formation and crystal structure, especially from N-acetyl-N-alkyl-amino acids .
Radical Trifluoromethylation Reactions
Formation of 1,4-Benzoxazin-3-ones
Defluorinative Annulation Reactions
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,2-dimethyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-10(2)9(16)15-7-5-6(11(12,13)14)3-4-8(7)17-10/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGQIRCTCZFWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
CAS RN |
1517344-87-4 |
Source
|
Record name | 2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.